2,5-Dichlorobenzoyl chloride
Overview
Description
2,5-Dichlorobenzoyl chloride (DCBC) is a chemical compound that has been identified as a genotoxic impurity in the drug substance MLN9708. It is closely related to 2,5-dichlorobenzoic acid (DCBA), which is used as a surrogate for DCBC in analytical methods due to its stability and reliable detection .
Synthesis Analysis
The synthesis of related compounds provides insight into the potential synthetic routes for DCBC. For instance, 2-(2-Chlorobenzamido)benzoic acid was synthesized by reacting anthranilic acid with 2-chlorobenzoyl chloride at ambient temperature . This suggests that DCBC could similarly be synthesized through the reaction of appropriate starting materials under controlled conditions.
Molecular Structure Analysis
The molecular structure of DCBC can be inferred from related compounds. For example, the molecular structure of 2,4,5-trichlorobenzenesulfonyl chloride was determined using X-ray diffraction, revealing a planar benzene ring and normal bond lengths and angles . This information can be used to hypothesize about the molecular geometry and electronic structure of DCBC.
Chemical Reactions Analysis
DCBC is a reactive acyl chloride and can participate in various chemical reactions. The synthesis of dichlorobenzamide derivatives from 3,5-dichlorobenzoyl chloride and arylamine compounds indicates that DCBC could also react with amines to form amide bonds . Additionally, the production of acid chloride derivatives from aldehydes using tert-butyl hypochlorite suggests that DCBC could be used to synthesize other functionalized compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of DCBC can be deduced from its structure and the properties of similar compounds. For instance, the crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride shows weak CH…π interactions and Van der Waals forces dominating the packing structure . This implies that DCBC may exhibit similar intermolecular interactions affecting its physical properties like melting point and solubility.
Scientific Research Applications
Application in Friedel-Crafts Acylation
- Summary of the Application: 2,5-Dichlorobenzoyl chloride is used in Friedel-Crafts acylation, a type of electrophilic aromatic substitution reaction . This reaction is frequently used in organic synthesis to form carbon-carbon bonds, which is crucial in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .
- Methods of Application or Experimental Procedures: The traditional Lewis acid-catalyzed Friedel–Crafts acylation requires more than stoichiometric amounts, strictly anhydrous conditions, and produces corrosive acid wastes . The reaction involves the synthesis of monoacylated products from the reaction between arenes and acyl chlorides or anhydrides .
- Summary of Results or Outcomes: The products of this reaction are deactivated and do not undergo a second substitution . This method allows for the synthesis of highly complex carbon-containing molecules, particularly those that might have biological activity or can be incorporated into materials with unique behavior .
Application as a Plant Growth Stimulator
- Summary of the Application: 2,5-Dichlorobenzoyl chloride is used as a plant growth stimulator or regulator . It can be used to promote the growth of plants and improve their resistance to various environmental stressors .
- Methods of Application or Experimental Procedures: The exact methods of application can vary depending on the specific needs of the plants and the environment in which they are growing. Typically, the compound is diluted in water and applied to the plants in a spray form .
- Summary of Results or Outcomes: The use of 2,5-Dichlorobenzoyl chloride as a plant growth stimulator can result in improved plant growth and increased resistance to environmental stressors .
Application in Organic Synthesis
- Summary of the Application: 2,5-Dichlorobenzoyl chloride is used in organic synthesis . It can be used to synthesize a variety of organic compounds, which can be used in various chemical processes .
- Methods of Application or Experimental Procedures: The exact methods of application can vary depending on the specific needs of the synthesis. Typically, the compound is used as a reagent in a reaction with other organic compounds .
- Summary of Results or Outcomes: The use of 2,5-Dichlorobenzoyl chloride in organic synthesis can result in the production of a variety of organic compounds .
properties
IUPAC Name |
2,5-dichlorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSINFFVFOTUDEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062698 | |
Record name | Benzoyl chloride, 2,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichlorobenzoyl chloride | |
CAS RN |
2905-61-5 | |
Record name | 2,5-Dichlorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2905-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,5-Dichlorobenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-DICHLOROBENZOYL CHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41887 | |
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Record name | Benzoyl chloride, 2,5-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl chloride, 2,5-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichlorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.921 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,5-DICHLOROBENZOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7C0V01SK6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,5-DICHLOROBENZOYL CHLORIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5902 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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